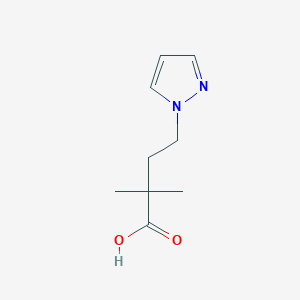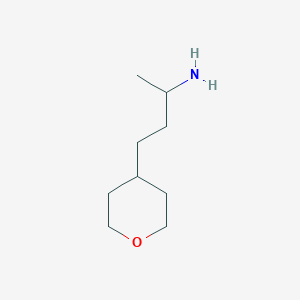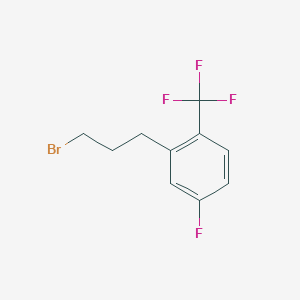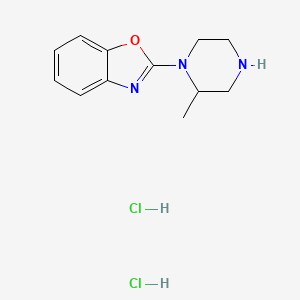
2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid is an organic compound that features a pyrazole ring attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid typically involves the reaction of 2,2-dimethylbutanoic acid with pyrazole under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2,2-dimethylbutanoic acid and the nitrogen atom of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
化学反应分析
Types of Reactions
2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 3-(1H-pyrazol-1-yl)butanoic acid
- 4-(1H-pyrazol-1-yl)butanoic acid
- 2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid
Uniqueness
2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethyl group at the 2-position of the butanoic acid backbone enhances its stability and reactivity compared to similar compounds .
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-pyrazol-1-ylbutanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,8(12)13)4-7-11-6-3-5-10-11/h3,5-6H,4,7H2,1-2H3,(H,12,13) |
InChI 键 |
JNWKPRQPMUCIHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN1C=CC=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)



![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)

![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)



![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)


